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Abstract: The continuous in vitro culture of Plasmodium falciparum, the most virulent human
malaria parasite, is a cornerstone of antimalarial drug discovery and resistance monitoring.
This document provides a comprehensive guide for researchers, detailing the principles and
step-by-step protocols for maintaining asynchronous and synchronous P. falciparum cultures. It
further delineates a robust protocol for assessing the in vitro susceptibility of the parasite to the
phenanthrene methanol antimalarial, Halofantrine, using a SYBR Green I-based fluorescence
assay. The methodologies are presented with an emphasis on the scientific rationale behind
each step, ensuring both technical accuracy and practical applicability for drug development
professionals.

Foundational Principles: The Science Behind the
Benchtop

The successful in vitro cultivation of P. falciparum's erythrocytic stages, first achieved by Trager
and Jensen, hinges on simulating the human host's physiological environment.[1][2] This
involves a specialized culture medium, a specific gaseous atmosphere, and a supply of human
erythrocytes for invasion and replication.

1.1 The Culture Environment: The parasite's survival depends on a delicate equilibrium. The
standard culture system utilizes RPMI-1640 medium, a formulation originally developed for
human leukocytes, supplemented with key components.[3] Human serum provides essential
growth factors, lipids, and hormones that are not fully defined but are critical for parasite
viability.[4] HEPES buffer is included to maintain a stable physiological pH (7.2-7.4) in the
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presence of parasitic metabolic byproducts, which are primarily acidic. The crucial element is
the microaerophilic atmosphere—Ilow in oxygen (1-5%) and high in carbon dioxide (5-7%).[1][5]
This mimics the venous circulation environment where the parasite thrives and is essential for
its metabolic processes.

1.2 The Target: Human Erythrocytes: P. falciparum is an obligate intracellular parasite within
human red blood cells (RBCs). The protocol requires a continuous supply of healthy, uninfected
RBCs to sustain the culture as parasites egress from infected cells (schizonts) and invade new

ones.

1.3 Synchronization: A Window into the Parasite Lifecycle: In a standard in vitro culture, the
parasite's 48-hour lifecycle becomes asynchronous, with all developmental stages (rings,
trophozoites, and schizonts) present simultaneously.[6] For many experimental applications,
particularly drug susceptibility testing, stage-specificity is a critical variable. Therefore,
synchronization is employed to enrich the culture for a specific developmental stage. The most
common method involves treating the culture with a 5% D-sorbitol solution, which selectively
lyses erythrocytes infected with mature trophozoites and schizonts, leaving the ring-stage
parasites intact.[7] This allows for the initiation of a highly synchronized wave of parasite
development, which is essential for obtaining reproducible drug assay results.

1.4 Halofantrine: A Case Study in Antimalarial Action: Halofantrine is a blood schizonticide
belonging to the phenanthrene methanol class, which also includes quinine and lumefantrine.
[8][9] Its mechanism of action is believed to be similar to that of chloroquine, involving the
formation of toxic complexes with hematin (ferriprotoporphyrin 1X), a byproduct of the parasite's
hemoglobin digestion.[10][11] This complex damages the parasite's membranes, leading to its
death. While effective against chloroquine-resistant strains, its clinical use is severely limited by
erratic absorption and significant cardiotoxicity, specifically QT prolongation.[8][10][12]
Nevertheless, it serves as an important tool compound in research settings for studying drug
action and resistance mechanisms.

Materials and Reagents
Core Culture Components
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Reagent

Specifications

Purpose

RPMI-1640 Medium

With L-glutamine, without
NaHCOs

Basal nutrient medium

HEPES

25 mM final concentration

pH buffering

Sodium Bicarbonate
(NaHCO:3)

2 g/L final concentration

pH buffering, part of

bicarbonate system

Gentamicin

25-50 pg/mL final

concentration

Antibiotic to prevent bacterial

contamination

Human Serum

Type A+ or pooled, heat-

inactivated

Provides essential growth

factors

Human Erythrocytes

Type O+, washed

Host cells for parasite

replication
D-Sorbitol 5% (w/v) in sterile water For culture synchronization
_ Cryoprotectant for parasite
Glycerolyte Commercial or lab-prepared

freezing

ibili

Reagent

Specifications

Purpose

Halofantrine Hydrochloride

Purity >98%

Test compound

Dimethyl Sulfoxide (DMSO)

Cell culture grade

Solvent for Halofantrine stock

SYBR Green | Nucleic Acid
Gel Stain

10,000X concentrate in DMSO

Fluorescent dye for DNA

quantification

Lysis Buffer

Tris-HCI, EDTA, Saponin,
Triton X-100

Lyses erythrocytes and

parasites to release DNA

Experimental Protocols
Protocol 1: Revival of Cryopreserved P. falciparum
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Causality: Cryopreservation allows for long-term storage of parasite stocks.[13] The thawing
process must be gradual to prevent osmotic lysis of the parasitized erythrocytes. This is
achieved by slowly decreasing the extracellular salt concentration from a hypertonic 12% NaCl
solution to an isotonic level.[14][15]

Prepare sterile thawing solutions: 12% NaCl, 1.6% NacCl, and 0.9% NaCl with 0.2% glucose.
o Rapidly thaw a cryovial of parasites from liquid nitrogen in a 37°C water bath.

o Transfer the contents to a 15 mL conical tube. For every 0.5 mL of thawed material, add 0.25
mL of 12% NaCl dropwise while gently mixing.

o Let the tube stand for 5 minutes at room temperature.
e Add 10 mL of 1.6% NaCl dropwise over 1-2 minutes with constant, gentle mixing.
e Centrifuge at 500 x g for 5 minutes. Aspirate the supernatant.

o Gently resuspend the pellet in 10 mL of 0.9% NaCl with 0.2% glucose. Centrifuge again at
500 x g for 5 minutes.

o Aspirate the supernatant and resuspend the parasite pellet in 1 mL of complete culture
medium.

o Transfer to a T-25 culture flask, add 4 mL of complete medium and 250 pL of washed,
uninfected O+ erythrocytes to achieve a 5% hematocrit.

e Gas the flask with the appropriate mixture (e.g., 5% COz2, 5% Oz, 90% N2) and incubate at
37°C.

Protocol 2: Continuous Aseptic Culture Maintenance

Causality: Continuous culture requires regular media changes to replenish nutrients and
remove toxic metabolic waste. The hematocrit is maintained to ensure sufficient host cells are
available for newly egressing merozoites, preventing a crash in parasitemia.

e Examine a thin blood smear stained with Giemsa daily to monitor parasite health and
determine parasitemia.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/35881334/
http://www.malariaresearch.eu/eumalar/sites/sbsweb2.bio.ed.ac.uk.eumalar/files/pdfs/Routine_Culturing_Plasmodium_falciparum%20-%20Edinburgh.pdf
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2022.997418/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Every 24-48 hours, change the culture medium. Place the flask upright to allow erythrocytes
to settle.

o Carefully aspirate the old medium without disturbing the cell layer.
e Add 5 mL of fresh, pre-warmed (37°C) complete culture medium.
o Gently swirl the flask to resuspend the cells, gas the flask, and return to the 37°C incubator.

» When parasitemia exceeds 5%, split the culture. Transfer half of the culture volume to a new
flask and add fresh, uninfected erythrocytes and complete medium to maintain a 5%
hematocrit.[16]

Protocol 3: Synchronization of Cultures to Ring Stage

Causality: This protocol is critical for ensuring that the drug assay begins with a uniform
population of early-stage parasites. Sorbitol treatment exploits the fact that as the parasite
matures, it alters the permeability of the host erythrocyte membrane, making cells containing
trophozoites and schizonts susceptible to osmotic lysis in a sorbitol solution, while ring-infected
and uninfected erythrocytes remain intact.[7]

o Transfer the asynchronous culture to a 15 mL conical tube and centrifuge at 500 x g for 5
minutes.

o Aspirate the supernatant.

» Resuspend the cell pellet in 10 volumes of pre-warmed 5% D-sorbitol solution.
 Incubate for 10 minutes in a 37°C water bath.

o Centrifuge at 500 x g for 5 minutes and discard the sorbitol supernatant.

e Wash the pellet twice with 10 mL of incomplete RPMI-1640 medium.

 After the final wash, resuspend the pellet in complete culture medium with fresh
erythrocytes, adjust to 5% hematocrit, and return to the incubator. The culture will now
consist predominantly of ring-stage parasites.
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Click to download full resolution via product page

Caption: Workflow for synchronizing P. falciparum cultures using sorbitol lysis.

Halofantrine Drug Susceptibility Assay (SYBR Green
| Method)

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b180850?utm_src=pdf-body-img
https://www.benchchem.com/product/b180850?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

This assay quantifies parasite proliferation by measuring the increase in parasitic DNA. The
fluorescent dye SYBR Green | intercalates with double-stranded DNA, and the resulting
fluorescence is proportional to the amount of parasitic DNA, serving as a proxy for parasite
growth.[17][18]

Preparation of Drug Plates and Reagents

» Halofantrine Stock: Prepare a 1 mg/mL (2 mM) stock solution of Halofantrine in 100%
DMSO. Aliquot and store at -20°C. The low aqueous solubility of Halofantrine necessitates a
DMSO stock.[19]

» Drug Plate Preparation: In a 96-well flat-bottom plate, perform a serial dilution of
Halofantrine.

[e]

Add 100 pL of complete medium to all wells.

o Add a calculated volume of Halofantrine stock to the first well of a row to achieve the
highest desired concentration (e.g., 1000 nM) and mix.

o Perform a 2-fold serial dilution across the plate, leaving the last column as a drug-free
control (vehicle control).

o Prepare a separate plate or wells for a background control containing uninfected
erythrocytes.

 Lysis Buffer with SYBR Green I: Prepare the lysis buffer as specified by the WorldWide
Antimalarial Resistance Network (WWARN).[18] Immediately before use, add SYBR Green |
stain to the required volume of lysis buffer for a final 1X concentration. Protect this solution
from light.

Assay Protocol
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Thaw Plate at Room Temp.

Add 100pL Lysis Buffer
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Read Fluorescence
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Data Analysis:
Calculate 1C50 Value
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Caption: Step-by-step workflow for the SYBR Green | drug susceptibility assay.
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« Initiate Assay: Use a synchronized ring-stage culture. Dilute the culture with uninfected
erythrocytes and complete medium to a starting parasitemia of 0.25-0.5% and a final
hematocrit of 1.5-2%.[20]

o Plate Inoculation: Add 200 uL of the parasite suspension to each well of the pre-dosed 96-

well plate.

 Incubation: Incubate the plate for 72 hours at 37°C in a modular incubation chamber with the
appropriate gas mixture. This duration allows for one full lifecycle of parasite replication.

 Lysis: After incubation, seal the plate and freeze it at -20°C or below. This step helps to lyse
the erythrocytes.

e Staining: Thaw the plate. Add 100 uL of the SYBR Green | lysis buffer to each well. Mix
gently by pipetting.

o Final Incubation: Incubate the plate in the dark at room temperature for at least 1 hour.

o Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation and
emission wavelengths set to approximately 485 nm and 530 nm, respectively.[18]

Data Analysis and Interpretation

o Background Subtraction: Subtract the average fluorescence value of the uninfected
erythrocyte wells from all other wells.

* Normalization: Express the fluorescence values as a percentage of the drug-free control
wells (100% growth).

¢ ICso Calculation: Plot the percentage of parasite growth against the log of the Halofantrine
concentration. Use a non-linear regression analysis (e.g., log[inhibitor] vs. response --
variable slope) to determine the 50% inhibitory concentration (ICso). This is the concentration
of Halofantrine required to inhibit parasite growth by 50%.

« Interpretation: The ICso value provides a quantitative measure of the parasite's susceptibility
to Halofantrine. These values can be compared across different parasite strains or isolates
to identify shifts in sensitivity, which may indicate the emergence of resistance.[21][22]
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Parameter Description Typical Value

) o Percentage of infected RBCs
Starting Parasitemia 0.25-0.5%
at assay start

) Percentage volume of RBCs in
Hematocrit 1.5-2.0%
culture

Incubation Time Duration of drug exposure 72 hours

Halofantrine 1Cso (Sensitive . )
] 50% Inhibitory Concentration 1-10nM
Strains)

Halofantrine ICso (Resistant . )
) 50% Inhibitory Concentration >30 nM[23]
Strains)
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BENGHE Methodological & Application

Check Availability & Pricing

at: [https://lwww.benchchem.com/product/b180850#protocol-for-in-vitro-culture-of-p-
falciparum-with-halofantrine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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